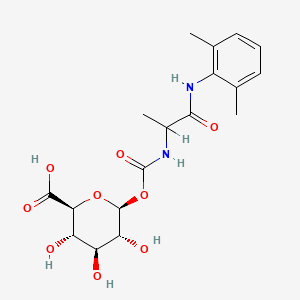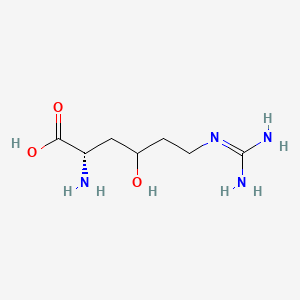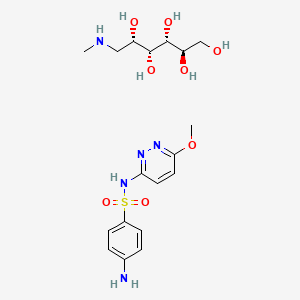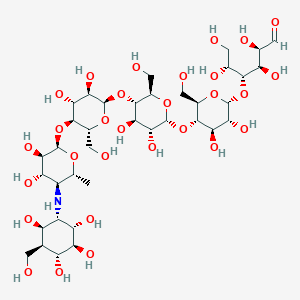
2-Mercapto-4-methylpyrimidine
概要
説明
2-Mercapto-4-methylpyrimidine, also known as 4-Methyl-2-pyrimidinethiol, is a chemical compound with the molecular formula C5H6N2S . It is used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
The synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride involves a condensation reaction, which occurs by dropping a mixture of acetone and methyl formate into a methanol solution of sodium methoxide . This is followed by an acetal reaction between sodium formyl acetone and methanol to form 4,4-dimethoxy-2-butanone in the presence of sulfuric acid . The process is completed by a cyclization using 4,4-dimethoxy-2-butanone, thiourea, and hydrochloric acid in a methanol solution .Molecular Structure Analysis
The molecular structure of 2-Mercapto-4-methylpyrimidine is represented by the formula C5H6N2S . The InChI key for this compound is BVPHXTUEZOQIBS-UHFFFAOYSA-N . The compound has a molecular weight of 126.18 g/mol .Physical And Chemical Properties Analysis
2-Mercapto-4-methylpyrimidine has a molecular weight of 162.64 g/mol . The compound is a fine crystalline powder with a yellow color . It has a melting point of 265°C .科学的研究の応用
Chemical Synthesis
“2-Mercapto-4-methylpyrimidine” is used in chemical synthesis . It’s a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . These types of compounds are often used in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Laboratory Chemicals
This compound is also used as a laboratory chemical . Laboratory chemicals are substances used for scientific research, analysis, and experimentation. They can be used in a variety of applications, including chemical reactions, to create new compounds, or as a reagent to test for the presence of other substances .
Food, Drug, Pesticide or Biocidal Product Use
“2-Mercapto-4-methylpyrimidine” has been mentioned in the context of food, drug, pesticide, or biocidal product use . However, the specific applications in these areas are not detailed in the sources.
Building Blocks in Chemistry
Heterocyclic compounds like “2-Mercapto-4-methylpyrimidine” are often used as building blocks in chemistry . They can be used to construct more complex molecules, and their unique structures can impart specific properties to these larger molecules.
Safety and Hazards
作用機序
- Interaction with Targets : 2-Mercapto-4-methylpyrimidine can react with other compounds, such as bromine, leading to substitution reactions. For example, it reacts with bromine in acetic acid to form 4-bromo-2-amino-5-methylpyrimidine .
- Synthesis of Substituted Pyrimidines : By using 2-Mercapto-4-methylpyrimidine as a substrate, a series of substituted pyrimidines can be synthesized .
Mode of Action
特性
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHXTUEZOQIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188575 | |
| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35071-17-1 | |
| Record name | 2-Mercapto-4-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35071-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in the synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride?
A1: The synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride involves a three-step process [, ]:
- Condensation Reaction: Acetone and methyl formate are reacted in a methanol solution of sodium methoxide. This reaction is optimized at 40°C for 4 hours with a molar ratio of sodium methoxide:acetone:methyl formate of 1:1.1:3 [, ].
- Acetal Reaction: Sodium formyl acetone reacts with methanol in the presence of sulfuric acid to form 4,4-dimethoxy-2-butanone [, ].
- Cyclization Reaction: 4,4-Dimethoxy-2-butanone, thiourea, and hydrochloric acid are reacted in methanol to yield 2-Mercapto-4-methylpyrimidine hydrochloride. The optimal conditions for this step are 60°C for 2 hours and a molar ratio of 4,4-dimethoxy-2-butanone:thiourea:hydrochloric acid of 1:1.05:2 [, ].
Q2: How is the synthesized 2-Mercapto-4-methylpyrimidine hydrochloride characterized?
A2: The synthesized compound is characterized using spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present in the molecule, while Mass Spectrometry (MS) helps determine the molecular weight and fragmentation pattern [, ].
Q3: What are the potential applications of 4,4-Dimethoxy-2-butanone, a key intermediate in the synthesis of 2-Mercapto-4-methylpyrimidine hydrochloride?
A3: 4,4-Dimethoxy-2-butanone shows promise as a versatile building block for various fine chemicals, including:
- 2-Chloro-3-amino-4-methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals [, ].
- 3-Hydroxy-3-methyl-1,1-dimethoxybutane: This compound finds application as a reagent in organic synthesis [, ].
- 2-Mercapto-4-methylpyrimidine: This compound is a precursor for various heterocyclic compounds with potential biological activities [, , , ].
Q4: Can 2-Mercapto-4-methylpyrimidine hydrochloride be further modified, and what are the potential benefits?
A4: Yes, 2-Mercapto-4-methylpyrimidine hydrochloride can be further modified. One example is its reaction with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in the presence of sodium methoxide to synthesize 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine []. This modification introduces a new pyridine ring linked by a thioether bridge to the pyrimidine core. Such structural modifications are crucial for exploring Structure-Activity Relationships (SAR) and potentially enhancing the biological activity, potency, or selectivity of the parent compound for specific targets [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
